molecular formula C69H87N7O14 B10828742 Rapadocin

Rapadocin

Cat. No.: B10828742
M. Wt: 1238.5 g/mol
InChI Key: CTTHAEDMUWLZEY-MPKWWVIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rapadocin is a novel polyketide–tetrapeptide hybrid macrocycle inspired by rapamycin. It exhibits highly potent and isoform-specific inhibitory activity against the human equilibrative nucleoside transporter 1 (hENT1) . This compound contains an epimerizable chiral center in phenylglycine and an olefin group, allowing it to exist as a mixture of four stereoisomers.

Preparation Methods

Synthetic Routes:: Two different synthetic strategies have been employed to synthesize the four stereoisomers of rapadocin. The structures of these isomers have been assigned, enabling further exploration of their properties and activities.

Reaction Conditions:: The synthetic routes involve complex organic chemistry reactions, including peptide coupling, protecting group manipulations, and stereocontrolled transformations. Detailed synthetic protocols are available in the literature .

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research efforts are ongoing to optimize its synthesis for potential therapeutic applications.

Chemical Reactions Analysis

Rapadocin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still being investigated. The major products formed from these reactions contribute to its pharmacological properties.

Scientific Research Applications

Rapadocin’s applications span multiple fields:

    Chemistry: As a unique hybrid macrocycle, this compound serves as a valuable scaffold for designing new modulators of adenosine signaling.

    Biology: Its inhibitory activity against hENT1 makes it relevant for nucleoside-based drug transport studies.

    Medicine: this compound’s protective effects against ischemia-reperfusion kidney injury highlight its potential therapeutic applications.

    Industry: Ongoing research aims to explore its industrial uses .

Mechanism of Action

Rapadocin exerts its effects by blocking adenosine uptake through hENT1 inhibition. The molecular targets and signaling pathways involved are critical for its pharmacological activity.

Comparison with Similar Compounds

While rapadocin shares structural features with rapamycin and FK506, its unique stereochemistry and mode of action set it apart. Further studies may reveal additional compounds with similar properties.

Properties

Molecular Formula

C69H87N7O14

Molecular Weight

1238.5 g/mol

IUPAC Name

(2R,5S,26R,32S,35S)-32-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-13,13,21,24,33-pentamethyl-23-(2-methylpropyl)-35-phenyl-3,15-dioxa-10,21,24,30,33,36,41-heptazatetracyclo[40.3.1.05,10.026,30]hexatetraconta-1(46),17,42,44-tetraene-4,11,12,16,22,25,31,34,37,40-decone

InChI

InChI=1S/C69H87N7O14/c1-45(2)40-53-63(81)72(5)37-18-17-30-60(79)89-44-69(3,4)62(80)67(85)76-38-19-16-28-52(76)68(86)90-55(33-31-47-32-34-56(87-8)57(42-47)88-9)49-26-20-27-50(43-49)70-58(77)35-36-59(78)71-61(48-24-14-11-15-25-48)66(84)74(7)54(41-46-22-12-10-13-23-46)65(83)75-39-21-29-51(75)64(82)73(53)6/h10-15,17,20,22-27,30,32,34,42-43,45,51-55,61H,16,18-19,21,28-29,31,33,35-41,44H2,1-9H3,(H,70,77)(H,71,78)/t51-,52+,53?,54+,55-,61+/m1/s1

InChI Key

CTTHAEDMUWLZEY-MPKWWVIXSA-N

Isomeric SMILES

CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](C3=CC(=CC=C3)NC(=O)CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N4CCC[C@@H]4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C

Canonical SMILES

CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCCC2C(=O)OC(C3=CC(=CC=C3)NC(=O)CCC(=O)NC(C(=O)N(C(C(=O)N4CCCC4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C

Origin of Product

United States

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